(S)-2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide (S)-2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474009
InChI: InChI=1S/C11H17N3OS/c1-7(12)11(15)14(9-3-4-9)8(2)10-13-5-6-16-10/h5-9H,3-4,12H2,1-2H3/t7-,8?/m0/s1
SMILES: CC(C1=NC=CS1)N(C2CC2)C(=O)C(C)N
Molecular Formula: C11H17N3OS
Molecular Weight: 239.34 g/mol

(S)-2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide

CAS No.:

Cat. No.: VC13474009

Molecular Formula: C11H17N3OS

Molecular Weight: 239.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide -

Specification

Molecular Formula C11H17N3OS
Molecular Weight 239.34 g/mol
IUPAC Name (2S)-2-amino-N-cyclopropyl-N-[1-(1,3-thiazol-2-yl)ethyl]propanamide
Standard InChI InChI=1S/C11H17N3OS/c1-7(12)11(15)14(9-3-4-9)8(2)10-13-5-6-16-10/h5-9H,3-4,12H2,1-2H3/t7-,8?/m0/s1
Standard InChI Key XPRITXJMSHFDKO-JAMMHHFISA-N
Isomeric SMILES C[C@@H](C(=O)N(C1CC1)C(C)C2=NC=CS2)N
SMILES CC(C1=NC=CS1)N(C2CC2)C(=O)C(C)N
Canonical SMILES CC(C1=NC=CS1)N(C2CC2)C(=O)C(C)N

Introduction

(S)-2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide is a synthetic organic compound that has garnered attention in the pharmaceutical domain due to its unique structural features and potential biological activities. This compound integrates a cyclopropyl group with a thiazole moiety, which is known for its diverse pharmacological properties. The systematic name reflects its structural complexity and highlights its functional groups, which are critical for its biological interactions.

Synthesis and Chemical Reactivity

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide typically involves multi-step organic reactions. These reactions require precise control of conditions such as temperature, solvent choice, and reaction time to achieve optimal yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to characterize the synthesized compound.

Biological Activities and Potential Applications

Research indicates that compounds with thiazole moieties often exhibit inhibitory activity against various enzymes, potentially through competitive inhibition mechanisms where they mimic substrate structures or bind at active sites. The biological activities of (S)-2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide are primarily linked to its interaction with biological targets.

Biological ActivityPotential Application
Enzyme InhibitionPharmaceutical Development
Receptor InteractionDrug Targeting

Stability and Handling

The compound exhibits stability under normal laboratory conditions but may be sensitive to extreme pH levels or high temperatures, which could lead to degradation or loss of activity. Thermal analysis (e.g., Differential Scanning Calorimetry) can provide insights into melting points and thermal stability, while spectroscopic methods (e.g., Infrared Spectroscopy) can confirm functional groups.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-Amino-N-cyclopropyl-benzamideContains a cyclopropyl group and an amideExhibits distinct pharmacological profiles due to benzene ring
N-cyclopropyl-N-(thiazol-4-yl)acetamideThiazole and acetamide moietiesPotentially different biological activities based on substitutions
(S)-2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-propionamideCyclopropyl group with a thiazole ringPotential for enhanced biological activity due to specific structural combination

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